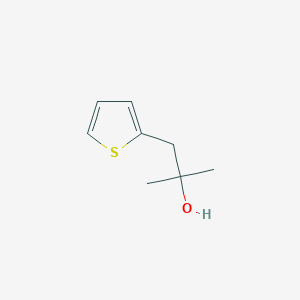

2-Methyl-1-(thiophen-2-yl)propan-2-ol

Description

Significance of Thiophene-Containing Organic Alcohols in Contemporary Chemical Research

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science. Thiophene and its derivatives are considered "privileged structures," meaning they are frequently found in biologically active compounds and approved pharmaceuticals. Their utility stems from the ability of the thiophene nucleus to act as a bioisostere for a phenyl ring, offering similar size and electronics but with different metabolic profiles and hydrogen-bonding capabilities.

When incorporated into organic alcohols, the thiophene moiety imparts a unique combination of aromatic character and heteroatomic influence. These alcohols are crucial intermediates in organic synthesis, providing a reactive handle—the hydroxyl group—for building more complex molecular architectures. The hydroxyl group can enhance aqueous solubility and provides a key site for hydrogen bonding, which is critical for molecular recognition in biological systems, such as enzyme-inhibitor or receptor-ligand interactions. The investigation of thiophene-containing alcohols is thus a fertile area of research, aimed at discovering novel compounds with potential applications in pharmacology and materials science.

Overview of Branched Propanol (B110389) Motifs in Synthetic Chemistry

In synthetic chemistry, the structural complexity of a molecule often correlates with its functional novelty. Branched alkyl chains, particularly those creating tertiary carbons, are fundamental motifs for building three-dimensional complexity. A branched propanol, specifically one with a tertiary alcohol group like a 2-methylpropan-2-ol unit, introduces significant steric bulk in a well-defined region of a molecule.

This branching has several important consequences:

Stereochemical Control: The bulky nature of the branched group can influence the direction of approach of reagents in subsequent chemical reactions, allowing for greater control over the stereochemical outcome.

Modulation of Physical Properties: Branching disrupts intermolecular packing, which can lower melting points and alter solubility profiles compared to linear isomers.

Metabolic Stability: In medicinal chemistry, a tertiary alcohol is resistant to oxidation, a common metabolic pathway for primary and secondary alcohols. This can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. vaia.com

Therefore, the deliberate incorporation of branched propanol motifs is a key strategy in diversity-oriented synthesis, where chemists aim to create libraries of structurally diverse molecules to explore new areas of chemical space. chinesechemsoc.org

Research Rationale for Investigating 2-Methyl-1-(thiophen-2-yl)propan-2-ol

The specific rationale for a focused investigation into this compound emerges from the strategic combination of the two aforementioned structural motifs: the biologically relevant thiophene ring and the sterically defined, metabolically robust tertiary alcohol. The synthesis and study of this particular molecule are driven by a desire to understand the interplay between these components.

Key research questions that form the rationale include:

Can this compound serve as a versatile building block for the synthesis of more complex molecules, where the thiophene ring and the hydroxyl group can be independently functionalized?

Does the unique combination of these two motifs lead to novel biological activity, leveraging the established pharmacophoric nature of thiophene with the favorable metabolic properties of a tertiary alcohol?

Investigating this compound allows for a systematic exploration of structure-property relationships at the interface of aromatic and aliphatic chemistry.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is narrowly focused on this previously under-explored molecule. The primary objectives of such a research program would be to:

Develop an Efficient Synthetic Pathway: To devise and optimize a reliable, high-yielding synthesis of the target compound from readily available starting materials. A likely approach involves the Grignard reaction between a 2-thienylmethyl magnesium halide and acetone, or the reaction of 2-lithiothiophene with isobutylene (B52900) oxide.

Complete Physicochemical and Spectroscopic Characterization: To purify the compound and thoroughly characterize its physical and chemical properties. This includes determining its melting/boiling point, solubility, and acquiring a full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to unambiguously confirm its structure.

Investigate Chemical Reactivity: To explore the reactivity of the hydroxyl group and the thiophene ring. This could involve esterification or etherification reactions at the alcohol, and electrophilic substitution reactions (e.g., bromination, acylation) on the thiophene ring to assess its potential as a synthetic intermediate.

These foundational objectives would provide the chemical community with the necessary data and methods to utilize this compound in broader synthetic or medicinal chemistry programs.

Compound Data

Below are the computed physicochemical properties for this compound. No extensive experimental data for this specific compound is publicly available, so these values are based on computational predictions. For reference, experimental data for the closely related precursor, 2-Methyl-1-(thiophen-2-yl)propan-1-one, is also provided.

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value |

| Molecular Formula | C₈H₁₂OS |

| Molecular Weight | 156.24 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 29.5 Ų |

| LogP (Predicted) | ~2.1 |

Table 2: Experimental Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one (Ketone Precursor) lookchem.comchemscene.com

| Property | Value |

| CAS Number | 36448-60-9 |

| Molecular Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| Boiling Point | 238 °C at 760 mmHg |

| Density | 1.072 g/cm³ |

| Flash Point | 97.7 °C |

Mentioned Compounds

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-methyl-1-thiophen-2-ylpropan-2-ol |

InChI |

InChI=1S/C8H12OS/c1-8(2,9)6-7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 |

InChI Key |

ZFSQGKGHEFGPJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CS1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Methyl-1-(thiophen-2-yl)propan-2-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection targets the carbon-carbon bonds connected to the tertiary carbinol center.

The most logical disconnections are across the C-C bonds adjacent to the hydroxyl-bearing carbon. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection between the thiophenyl group and the carbinol carbon suggests a nucleophilic thiophenyl species and a ketone. This can be envisioned as the addition of a 2-thienyl organometallic reagent to acetone.

Pathway B: Disconnection between the isopropyl group and the carbinol carbon points towards an isopropyl organometallic reagent and a thiophenyl ketone precursor, 2-acetylthiophene (B1664040).

Pathway C: A third, less common disconnection could involve the addition of a methyl organometallic reagent to a larger ketone, 2-isobutyrylthiophene.

These disconnections are based on the robust and well-established chemistry of organometallic additions to carbonyl compounds, which are among the most reliable methods for forming C-C bonds and generating tertiary alcohols.

Exploration of Established and Novel Synthetic Routes

Based on the retrosynthetic analysis, several synthetic strategies can be employed to construct this compound. These routes primarily involve the use of powerful organometallic reagents or the modification of suitable precursors.

Grignard or Organolithium Additions to Carbonyl Precursors

The addition of Grignard or organolithium reagents to carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.org These organometallic reagents act as potent carbon nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. masterorganicchemistry.com

For the synthesis of this compound, two primary approaches are viable:

Addition of a Thienyl Organometallic Reagent to Acetone: This involves the preparation of 2-thienylmagnesium bromide or 2-thienyllithium, followed by its reaction with acetone. 2-Thienyllithium can be readily prepared by the deprotonation of thiophene (B33073) with a strong base like n-butyllithium. The Grignard reagent, 2-thienylmagnesium bromide, can be synthesized from 2-bromothiophene (B119243) and magnesium metal.

Addition of an Isopropyl or Methyl Organometallic Reagent to a Thiophenyl Ketone:

Route via 2-Acetylthiophene: The reaction of 2-acetylthiophene with methylmagnesium bromide or methyllithium (B1224462) would furnish the target tertiary alcohol. This is often a preferred route due to the commercial availability of 2-acetylthiophene.

Route via 2-Isobutyrylthiophene: Alternatively, the addition of a methyl Grignard or organolithium reagent to 2-isobutyrylthiophene (2-methyl-1-(thiophen-2-yl)propan-1-one) would also yield the final product.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated during aqueous workup.

Table 1: Comparison of Grignard and Organolithium Reagents for Tertiary Alcohol Synthesis

| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

| Reactivity | Generally less reactive and more selective. | Highly reactive, can sometimes lead to side reactions. wikipedia.org |

| Basicity | Strong bases, but generally less basic than organolithiums. | Very strong bases, can cause deprotonation of acidic protons. |

| Preparation | Prepared from organic halides and magnesium metal. | Prepared by reaction of organic halides with lithium metal or by deprotonation. |

| Solvents | Typically ethers like diethyl ether or THF. libretexts.org | Often in hydrocarbon solvents like hexanes or pentane. |

Reductions of Ketone Precursors to Access the Alcohol Moiety

This subsection heading in the outline, "Reductions of Ketone Precursors to Access the Alcohol Moiety," is not directly applicable to the synthesis of the target tertiary alcohol, this compound. Reduction of a ketone precursor, such as 2-isobutyrylthiophene, would yield a secondary alcohol, 2-methyl-1-(thiophen-2-yl)propan-1-ol, not the desired tertiary alcohol. The formation of a tertiary alcohol requires the addition of a carbon nucleophile to a ketone, not the reduction of the carbonyl group. Therefore, this pathway is not a viable method for the synthesis of the subject compound.

Thiophene Ring Functionalization Strategies

The synthesis of the necessary ketone precursors, 2-acetylthiophene or 2-isobutyrylthiophene, relies on the functionalization of the thiophene ring. The most common and effective method for introducing an acyl group onto a thiophene ring is the Friedel-Crafts acylation.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the 2-position. The Friedel-Crafts acylation involves the reaction of thiophene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

Synthesis of 2-Acetylthiophene: Reaction of thiophene with acetyl chloride or acetic anhydride and a Lewis acid catalyst.

Synthesis of 2-Isobutyrylthiophene: Reaction of thiophene with isobutyryl chloride and a Lewis acid catalyst.

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Table 2: Common Lewis Acids in Friedel-Crafts Acylation of Thiophene

| Lewis Acid | Reactivity | Typical Conditions |

| AlCl₃ | Highly reactive, can sometimes lead to polymerization. | Often used at low temperatures. |

| SnCl₄ | Milder catalyst, often gives cleaner reactions. | Can be used at room temperature or with gentle heating. |

| BF₃·OEt₂ | Mild Lewis acid, suitable for sensitive substrates. | Typically requires higher temperatures. |

| Zeolites | Solid acid catalysts, offering environmental benefits. | High temperatures and pressure may be needed. |

Multicomponent Reaction Approaches for the Compound's Core Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient approach to complex molecules. However, for a relatively simple structure like this compound, a dedicated and well-established multicomponent reaction is not readily apparent in the literature.

While it is conceivable to design a theoretical MCR, for instance, involving a thiophene derivative, a carbonyl compound, and a nucleophile, such a route would be novel and require significant research and development. The more convergent and reliable methods described in the previous sections, particularly the addition of organometallic reagents to carbonyl precursors, remain the most practical and established approaches for the synthesis of this target molecule.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound via organometallic addition, several factors can be fine-tuned.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reactivity of organometallic reagents. For Grignard reagents, tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether as it can better solvate the magnesium species, leading to increased reactivity.

Temperature: Organometallic additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity of the reaction and prevent side reactions such as enolization of the ketone.

Rate of Addition: Slow, dropwise addition of the organometallic reagent to the carbonyl compound helps to maintain a low reaction temperature and minimize the formation of byproducts.

Purity of Reagents: Grignard and organolithium reagents are highly sensitive to moisture and air. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential for high yields. The purity of the starting ketone is also important to avoid unwanted side reactions.

Workup Procedure: The quenching of the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often preferred over strong acids, as it is less likely to cause degradation of the acid-sensitive thiophene ring or the tertiary alcohol product.

Yield Enhancement Strategies:

Use of Additives: In some Grignard reactions, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, leading to higher yields of the desired alcohol. For organolithium reactions, additives like lithium perchlorate (B79767) (LiClO₄) can sometimes improve stereoselectivity. wikipedia.org

Monitoring Reaction Progress: Techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the progress of the reaction and ensure that it has gone to completion before the workup.

Purification Methods: Careful purification of the crude product, typically by column chromatography on silica (B1680970) gel, is necessary to isolate the pure tertiary alcohol from any unreacted starting materials or byproducts.

By carefully controlling these parameters, the synthesis of this compound can be achieved in high yield and purity.

Table 3: Summary of Synthetic Strategies and Optimization Considerations

| Synthetic Step | Key Reagents | Critical Parameters | Potential for Yield Enhancement |

| Friedel-Crafts Acylation | Thiophene, Acyl Chloride, Lewis Acid | Choice of Lewis acid, temperature control. | Use of milder catalysts like SnCl₄ to minimize side reactions. |

| Grignard Reagent Formation | 2-Bromothiophene, Mg | Anhydrous conditions, activation of Mg. | Use of freshly prepared or titrated Grignard reagent. |

| Organolithium Formation | Thiophene, n-BuLi | Anhydrous conditions, low temperature. | Accurate titration of the organolithium solution. |

| Organometallic Addition | Carbonyl, Organometallic Reagent | Low temperature, slow addition, anhydrous conditions. | Use of additives like CeCl₃, careful workup. |

Stereoselective and Enantioselective Synthesis of this compound

Stereoselective and enantioselective synthesis methodologies are not applicable to the formation of this compound. The applicability of such synthetic strategies is contingent upon the presence of chirality in the target molecule.

The structure of this compound is characterized by a tertiary alcohol. The central carbon atom (C2) of the propan-2-ol moiety is bonded to a hydroxyl group, a (thiophen-2-yl)methyl group, and two methyl groups. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. In this case, the presence of two identical methyl groups attached to the carbinol carbon means the molecule is achiral and does not have enantiomers. Consequently, there is no basis for pursuing stereoselective or enantioselective synthesis, as there are no stereoisomers to selectively produce.

Analysis of Synthetic Intermediates and Transition States during Formation of this compound

While specific experimental or computational studies detailing the synthetic intermediates and transition states for the formation of this compound are not extensively documented in publicly available research, a mechanistic analysis can be conducted based on its logical and common synthetic pathways. The most probable method for synthesizing this tertiary alcohol is the Grignard reaction.

This synthesis would involve the reaction of a Grignard reagent, specifically methylmagnesium halide (e.g., CH₃MgBr), with 2-methyl-1-(thiophen-2-yl)propan-1-one. chemscene.comchemicalbook.comchemicalbook.com An alternative, and equally viable, Grignard pathway involves the reaction of 2-(thiophen-2-yl)methylmagnesium halide with acetone. The following analysis focuses on the former, more common approach for creating such tertiary alcohols.

The reaction proceeds in two main stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to yield the final alcohol product.

Formation of the Magnesium Alkoxide Intermediate: The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone.

Nucleophilic Attack: The methyl group from the methylmagnesium halide, acting as a carbanion nucleophile, attacks the electrophilic carbonyl carbon of 2-methyl-1-(thiophen-2-yl)propan-1-one.

Transition State: This nucleophilic attack proceeds through a highly organized, six-membered ring transition state, often referred to as a Zimmerman-Traxler-like model in related reactions. In this transition state, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen atom. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the methyl group covalently bonded to the same magnesium atom. This cyclic arrangement helps to lower the activation energy of the reaction.

Intermediate: The immediate product of this step is a tetravalent magnesium salt, a magnesium alkoxide. This intermediate is stable in the ethereal solvent in which the reaction is typically conducted.

Acidic Workup: The final alcohol is obtained by quenching the reaction mixture with a protic source, typically a dilute aqueous acid like ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

Protonation: The magnesium alkoxide intermediate is protonated by the acid. The oxygen atom of the alkoxide abstracts a proton from the acid source.

Final Product: This protonation step breaks the oxygen-magnesium bond, yielding the neutral tertiary alcohol, this compound, and water-soluble magnesium salts.

The table below summarizes the key species involved in this proposed synthetic pathway.

| Reaction Step | Key Species | Role/Description |

|---|---|---|

| 1. Nucleophilic Addition | 2-Methyl-1-(thiophen-2-yl)propan-1-one | Electrophile (carbonyl compound) |

| Methylmagnesium Halide | Nucleophile (Grignard reagent) | |

| Six-membered Ring Transition State | A cyclic arrangement of the Grignard reagent and the ketone, facilitating nucleophilic attack. | |

| 2. Intermediate Formation | Magnesium Alkoxide Salt | Stable intermediate formed after the collapse of the transition state. |

| Ethereal Solvent (e.g., THF, Diethyl ether) | Stabilizes the Grignard reagent and the alkoxide intermediate. | |

| 3. Acidic Workup | Aqueous Acid (e.g., NH₄Cl) | Proton source for the final step. |

| This compound | Final neutral alcohol product. |

Advanced Spectroscopic and Structural Elucidation Studies

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals of 2-Methyl-1-(thiophen-2-yl)propan-2-ol and determining its connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (-CH₂-) group, the two methyl (-CH₃) groups, and the hydroxyl (-OH) group.

The three protons on the 2-substituted thiophene ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their splitting pattern would be a complex multiplet due to coupling with each other.

The methylene protons adjacent to the thiophene ring would likely appear as a singlet in the range of 2.5-4.0 ppm.

The two equivalent methyl groups would give rise to a single, strong singlet signal in the upfield region, likely between 1.0 and 2.0 ppm.

The hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 2.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

The carbons of the thiophene ring would resonate in the aromatic region, generally between 120 and 170 ppm.

The quaternary carbon of the tertiary alcohol would be found in the range of 60-80 ppm.

The methylene carbon would likely appear in the range of 40-55 ppm.

The two equivalent methyl carbons would show a single peak in the upfield region, typically between 10-50 ppm.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this molecule, it would primarily show correlations among the three protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the thiophene ring, the methylene group, and the methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This could reveal through-space interactions between the methylene protons and the adjacent proton on the thiophene ring.

A summary of the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Thiophene-H | 6.5 - 8.0 | 120 - 170 |

| -CH₂- | 2.5 - 4.0 | 40 - 55 |

| -C(CH₃)₂ | 1.0 - 2.0 | 10 - 50 |

| -OH | 2.5 - 5.0 (variable) | - |

| Quaternary C-OH | - | 60 - 80 |

Solid-State NMR Investigations (if applicable)

As no crystalline form of this compound has been reported, solid-state NMR investigations are not currently applicable. Should a crystalline form be obtained, this technique could provide valuable insights into the molecular packing and conformation in the solid state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group, the thiophene ring, and the alkyl groups.

A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org

The C-O stretching vibration of a tertiary alcohol typically appears as a strong band in the range of 1100-1210 cm⁻¹. spectroscopyonline.com

The thiophene ring would exhibit several characteristic bands. Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹. nii.ac.jp C=C stretching vibrations within the ring would likely appear in the 1400-1600 cm⁻¹ region. globalresearchonline.netnih.gov The C-S stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹. nih.gov

Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The thiophene ring vibrations, particularly the symmetric C=C stretching, are expected to give strong signals in the Raman spectrum. mdpi.com The C-S stretching vibration of the thiophene ring is also typically Raman active. nih.gov

A table summarizing the expected FT-IR absorption bands is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Tertiary Alcohol (-OH) | O-H stretch | 3200 - 3600 (broad, strong) |

| Tertiary Alcohol (C-O) | C-O stretch | 1100 - 1210 (strong) |

| Thiophene Ring | C-H stretch | ~3100 |

| Thiophene Ring | C=C stretch | 1400 - 1600 |

| Thiophene Ring | C-S stretch | 600 - 800 |

| Alkyl Groups (-CH₂, -CH₃) | C-H stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and its fragments, allowing for the confirmation of its elemental composition. The molecular ion peak for a tertiary alcohol is often weak or absent in electron ionization (EI) mass spectrometry due to the instability of the molecular ion. whitman.educhemistrynotmystery.comlibretexts.org

The fragmentation pattern would be expected to be dominated by the loss of a methyl group (a mass loss of 15) via alpha-cleavage, leading to a stable oxonium ion. whitman.edu This fragment would likely be the base peak in the spectrum. Another characteristic fragmentation for alcohols is the loss of a water molecule (a mass loss of 18). whitman.edu Fragmentation of the thiophene ring could also occur, leading to characteristic sulfur-containing fragments. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the thiophene ring. Thiophene and its simple alkyl derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. acs.orgnih.govmdpi.com For 2-alkylthiophenes, one would expect to observe one or more absorption maxima below 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the nature of the substituent. acs.orgnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical technique employed to investigate the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be "chiroptically active" and thus produce a CD spectrum, it must be chiral, meaning it is non-superimposable on its mirror image. Such molecules are known as enantiomers, and CD spectroscopy is instrumental in determining the enantiomeric excess (ee) of a mixture, which quantifies the purity of one enantiomer over the other.

In the case of This compound , an analysis of its molecular structure reveals that it is an achiral compound. The central carbon atom of the propan-2-ol moiety (C2) is bonded to a hydroxyl group, a thiophen-2-ylmethyl group, and two methyl groups. A fundamental prerequisite for chirality at a carbon center is the presence of four distinct substituents. As the C2 atom in this compound is attached to two identical methyl groups, it does not constitute a stereocenter.

Due to the absence of a chiral center, this compound does not exist as a pair of enantiomers. The molecule is superimposable on its mirror image, and therefore, it does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques such as circular dichroism are not applicable for the analysis of this compound. There are no enantiomers to distinguish, and thus, the concept of enantiomeric excess does not apply.

As a result, no data from chiroptical spectroscopy studies for this compound can be reported. The inapplicability of this analytical method is a direct consequence of the compound's inherent molecular symmetry.

Computational and Theoretical Chemistry Investigations of this compound

Therefore, it is not possible to provide the detailed research findings, specific data tables, and in-depth analysis for the subsections outlined in the request. Generating such an article would require fabricating data, which falls outside the scope of providing scientifically accurate and verifiable information.

While general computational methodologies are widely applied to thiophene derivatives, the specific results of these analyses—such as optimized geometries, Frontier Molecular Orbital energies, Electrostatic Potential Maps, Natural Bond Orbital interactions, conformational dynamics, and reaction transition states—are unique to each individual molecule. In the absence of published research on this compound, these specific data points remain uncharacterized in the scientific literature.

Computational and Theoretical Chemistry Investigations

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Spectroscopic Parameters

Quantitative Structure-Property Relationship (QSPR) studies represent a valuable computational approach to predict the physicochemical properties and reactivity of chemical compounds based on their molecular structure. These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. While no specific QSPR studies have been published for 2-Methyl-1-(thiophen-2-yl)propan-2-ol, the principles of this methodology can be applied to predict its reactivity and spectroscopic parameters.

The general workflow for a QSPR study involves the generation of a dataset of molecules with known properties, the calculation of a wide range of molecular descriptors for each molecule, the development of a mathematical model using statistical methods like multiple linear regression, and the validation of the model's predictive power. For this compound, a QSPR model could be developed to predict its reactivity in various chemical reactions. As a tertiary alcohol, it is expected to exhibit high reactivity in reactions proceeding through a carbocation intermediate, such as nucleophilic substitution reactions. byjus.comtestbook.com The stability of the tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water is a key factor governing this reactivity. quora.com

Molecular descriptors that could be employed in a QSPR model for this compound would encompass a variety of constitutional, topological, geometric, and electronic parameters. Studies on other thiophene (B33073) derivatives have successfully used descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment to model their biological activity. researchgate.net Similarly, topological, geometric, electronic, and polar surface area properties have been used to predict the genotoxicity of a series of thiophene derivatives. nih.gov

A hypothetical QSPR model for predicting the reaction rate constant (log k) of an SN1 reaction for a series of thiophene-containing tertiary alcohols, including this compound, might include the following descriptors:

| Descriptor Category | Specific Descriptor | Potential Influence on Reactivity |

| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Higher HOMO energy can indicate greater ease of electron donation and interaction with electrophiles. |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Lower LUMO energy suggests greater susceptibility to nucleophilic attack. | |

| Dipole Moment | Influences intermolecular interactions and solubility in polar solvents. | |

| Steric | Molar Volume | Can affect the accessibility of the reactive center to reagents. |

| Surface Area | Related to the extent of interaction with the surrounding medium. | |

| Topological | Wiener Index | A measure of molecular branching, which can influence steric hindrance. |

| Kier & Hall Connectivity Indices | Describe the degree of branching and complexity of the molecular structure. |

This table is illustrative and represents the types of descriptors that could be used in a QSPR study of this compound and related compounds. The actual descriptors and their coefficients would be determined through statistical analysis of a relevant dataset.

For the prediction of spectroscopic parameters, QSPR models can also be developed. For instance, a model could be built to predict the chemical shifts in 13C or 1H NMR spectra, or the vibrational frequencies in an infrared spectrum. nih.gov These models would typically rely on descriptors that capture the electronic environment of specific atoms or functional groups within the molecule.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Computational modeling provides profound insights into the nature and strength of intermolecular interactions, which are crucial for understanding the physical properties and biological activity of molecules. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model hydrogen bonding and π-stacking interactions.

Hydrogen Bonding: The structure of this compound features a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Additionally, the sulfur atom in the thiophene ring can potentially act as a hydrogen bond acceptor. Computational studies on other thiophene-containing molecules have explored the nature of hydrogen bonds involving the thiophene ring. For instance, quantum-mechanical calculations have been used to investigate C-H···N-C hydrogen bonds in functionalized thiophenes and hydrogen bonding between thiophene and hydrofluoric acid. researchgate.networldscientific.com

For this compound, several hydrogen bonding scenarios can be computationally modeled:

Self-association: Dimers or larger clusters of the molecule can be modeled to understand the hydrogen bonding between the hydroxyl groups of two or more molecules.

Interaction with solvent: The hydrogen bonding interactions with protic or aprotic solvent molecules can be investigated to understand its solubility and solvation thermodynamics.

Intramolecular hydrogen bonding: While less likely due to the flexibility of the molecule, the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the thiophene sulfur or π-system could be explored.

π-Stacking: The thiophene ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These non-covalent interactions are important in the solid-state packing of aromatic molecules and in their interactions with biological macromolecules. Computational studies on thiophene dimers have shown that both parallel-displaced and T-shaped (perpendicular) stacking arrangements are possible, with dispersion forces being the major source of attraction. researchgate.netacs.org The interaction energies of these different orientations can be calculated to determine the most stable configurations.

Computational modeling of π-stacking for this compound would involve calculating the interaction energies of a dimer in various orientations. The presence of the bulky 2-methylpropan-2-ol substituent would likely influence the preferred stacking geometry compared to unsubstituted thiophene.

A hypothetical table of calculated interaction energies for a dimer of this compound in different arrangements is presented below. These values are typically calculated using high-level quantum mechanical methods.

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Head-to-tail O-H···O | -5.2 |

| Head-to-head O-H···S | -2.8 | |

| π-Stacking | Parallel-displaced | -2.5 |

| T-shaped | -2.1 |

This table is for illustrative purposes only. The actual interaction energies would need to be calculated using appropriate computational chemistry software and methods.

These computational investigations provide a molecular-level understanding of the forces that govern the behavior of this compound, complementing experimental studies and aiding in the prediction of its properties and interactions.

Reactivity and Derivatization Studies of 2 Methyl 1 Thiophen 2 Yl Propan 2 Ol

Transformations of the Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-Methyl-1-(thiophen-2-yl)propan-2-ol significantly influences its reactivity. The carbon atom bearing the -OH group is bonded to three other carbon atoms, a structural feature that presents steric hindrance and precludes reactions requiring an alpha-hydrogen.

The oxidation of alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes, ketones, or carboxylic acids. However, tertiary alcohols such as this compound are resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbinol carbon (the carbon atom attached to the hydroxyl group). study.comck12.org

Oxidation of primary and secondary alcohols proceeds via the removal of this hydrogen. Since this compound does not possess this hydrogen, it cannot be directly oxidized to a ketone or aldehyde without the cleavage of a carbon-carbon bond. study.com Such reactions require harsh, drastic conditions and typically result in a mixture of degradation products with lower carbon counts. For instance, strong oxidants under forcing conditions could potentially cleave the molecule to yield acetone and a thiophene-2-carboxylic acid derivative, but this is not a synthetically useful or selective transformation.

| Oxidizing Agent | Substrate Type | Expected Outcome for this compound |

| Pyridinium chlorochromate (PCC) | Primary/Secondary Alcohol | No reaction |

| Potassium permanganate (KMnO₄) | Primary/Secondary Alcohol | No reaction under mild conditions; C-C bond cleavage under harsh conditions |

| Chromic acid (H₂CrO₄) | Primary/Secondary Alcohol | No reaction under mild conditions; C-C bond cleavage under harsh conditions |

This table illustrates the general resistance of the tertiary alcohol in the title compound to common oxidizing agents.

Esterification: The formation of esters from an alcohol and a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. thermofisher.com While effective for primary and secondary alcohols, the direct esterification of tertiary alcohols like this compound is challenging. thermofisher.com The significant steric hindrance around the tertiary hydroxyl group impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. thermofisher.com Furthermore, the acidic conditions and heat required for Fischer esterification strongly favor the competing E1 elimination reaction, leading to the formation of alkenes.

More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. This approach avoids the strongly acidic conditions that promote dehydration.

Etherification: Similarly, the synthesis of ethers from tertiary alcohols presents challenges. Acid-catalyzed dehydration is a major side reaction. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for producing tertiary ethers because the required tertiary alkoxide is a strong base, which promotes elimination of the alkyl halide. However, ethers of this compound can be prepared under specific conditions, for example, by reacting the alcohol with a reagent like isobutylene (B52900) in the presence of a strong acid catalyst, which proceeds through a stable tertiary carbocation intermediate.

The hydroxyl group of an alcohol is a poor leaving group. youtube.com For a substitution reaction to occur, it must first be converted into a better leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions, which transforms it into a water molecule, an excellent leaving group. libretexts.org

For tertiary alcohols like this compound, substitution reactions proceed readily via an Sₙ1 mechanism. libretexts.org The reaction with hydrogen halides (e.g., HBr, HCl) is a classic example. The process involves three key steps:

Protonation of the hydroxyl group by the acid.

Loss of a water molecule to form a stable tertiary carbocation. The stability of this carbocation is enhanced by hyperconjugation from the adjacent methyl groups.

Nucleophilic attack by the halide ion on the carbocation to form the final alkyl halide product.

| Reagent | Mechanism | Product |

| Concentrated HBr | Sₙ1 | 2-(2-bromo-2-methylpropyl)thiophene |

| Concentrated HCl | Sₙ1 | 2-(2-chloro-2-methylpropyl)thiophene |

| Thionyl Chloride (SOCl₂) | Sₙ1-like | 2-(2-chloro-2-methylpropyl)thiophene |

This table summarizes typical substitution reactions for the title compound.

Reactions at the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system that is significantly more reactive than benzene in electrophilic aromatic substitution reactions. pearson.com The substituent at the C2 position directs the regiochemical outcome of these reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. wikipedia.org The sulfur atom can stabilize the cationic intermediate (sigma complex) formed during the reaction, leading to a higher reaction rate compared to benzene. libretexts.org In a 2-substituted thiophene, such as this compound, the incoming electrophile is predominantly directed to the C5 position, which is the most nucleophilic site. If the C5 position is blocked, substitution may occur at the C3 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com

Halogenation: Bromination of thiophene derivatives can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. rsc.org For this compound, this would be expected to yield the 5-bromo derivative.

Acylation: Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl group at the C5 position.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 2-Methyl-1-(5-bromothiophen-2-yl)propan-2-ol |

| Acylation | Acetyl chloride, AlCl₃ | 2-Methyl-1-(5-acetylthiophen-2-yl)propan-2-ol |

| Nitration | HNO₃/H₂SO₄ | Complex mixture/degradation due to acid sensitivity |

This table provides examples of electrophilic aromatic substitution reactions on the thiophene ring of the title compound.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically require an organohalide or triflate to couple with an organometallic reagent. acs.org Therefore, to utilize this compound in these reactions, it must first be halogenated, typically at the C5 position as described above, to create a compound like 2-Methyl-1-(5-bromothiophen-2-yl)propan-2-ol.

This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the brominated thiophene derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com This is a versatile method for synthesizing biaryl and heteroaryl compounds. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.org This would result in the formation of a new carbon-carbon bond at the C5 position of the thiophene ring, with the introduction of a vinyl group.

Sonogashira Coupling: This reaction couples the brominated thiophene with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond.

| Reaction Name | Coupling Partner | Catalyst System | Resulting C-C Bond |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Thiophene-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Thiophene-Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Thiophene-Alkynyl |

This table outlines key metal-catalyzed cross-coupling reactions applicable to the halogenated derivative of the title compound.

Functionalization of the Thiophene Ring (e.g., Halogenation, Nitration, Sulfonation)

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, a characteristic feature of this aromatic heterocycle. Thiophene is generally more reactive than benzene towards electrophilic substitution. pharmaguideline.com The substitution typically occurs at the C5 position (alpha to the sulfur atom and adjacent to the substituent) or the C3 position (beta to the sulfur atom). Due to the presence of the 2-methyl-1-propan-2-ol substituent at the C2 position, electrophilic attack is sterically hindered at the C3 position and electronically favored at the C5 position.

Halogenation:

The halogenation of thiophene and its derivatives is a well-established reaction. For this compound, treatment with common halogenating agents is expected to yield the 5-halo derivative. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl4) would likely introduce a bromine atom at the C5 position. Similarly, chlorination could be achieved using N-chlorosuccinimide (NCS).

Nitration:

Nitration of the thiophene ring requires milder conditions than those used for benzene to avoid oxidation and polymerization of the ring. A common nitrating agent for thiophenes is nitric acid in acetic anhydride (B1165640). This reagent combination is expected to nitrate this compound, again, primarily at the C5 position, yielding 2-methyl-1-(5-nitrothiophen-2-yl)propan-2-ol.

Sulfonation:

Sulfonation of thiophenes can be achieved using various sulfonating agents, such as concentrated sulfuric acid or a sulfur trioxide-pyridine complex. The latter is a milder reagent and is often preferred to prevent side reactions. The reaction with this compound would be anticipated to produce 2-(2-methyl-1-hydroxy-1-methylethyl)thiophene-5-sulfonic acid.

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Methyl-1-(5-bromothiophen-2-yl)propan-2-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Methyl-1-(5-chlorothiophen-2-yl)propan-2-ol |

| Nitration | Nitric acid/Acetic anhydride | 2-Methyl-1-(5-nitrothiophen-2-yl)propan-2-ol |

| Sulfonation | Sulfur trioxide-pyridine complex | 2-(2-Methyl-1-hydroxy-1-methylethyl)thiophene-5-sulfonic acid |

Exploration of Acid-Catalyzed and Base-Catalyzed Reactions

The chemical behavior of this compound is influenced by both the tertiary alcohol and the thiophene ring. This section explores the anticipated acid- and base-catalyzed reactions of this compound.

Acid-Catalyzed Reactions:

Tertiary alcohols are known to undergo acid-catalyzed dehydration to form alkenes. libretexts.orglibretexts.org In the presence of a strong acid, such as sulfuric acid or phosphoric acid, and heat, the hydroxyl group of this compound is expected to be protonated, forming a good leaving group (water). libretexts.org Subsequent elimination of water would generate a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. Two possible alkene products could be formed: 2-methyl-1-(thiophen-2-yl)prop-1-ene and 2-methyl-3-(thiophen-2-yl)prop-1-ene. According to Zaitsev's rule, the more substituted and thus more stable alkene, 2-methyl-1-(thiophen-2-yl)prop-1-ene, is expected to be the major product.

Another potential acid-catalyzed reaction is nucleophilic substitution. libretexts.org With hydrohalic acids (HCl, HBr, HI), the protonated hydroxyl group can be displaced by a halide ion in an SN1 reaction, leading to the formation of the corresponding 2-halo-2-methyl-1-(thiophen-2-yl)propane. libretexts.org

Base-Catalyzed Reactions:

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base to form an alkoxide. However, due to the tertiary nature of the alcohol, it is a poor nucleophile and is less likely to participate in base-catalyzed substitution or elimination reactions under standard conditions.

The thiophene ring itself is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. Since the 2-methyl-1-propan-2-ol substituent is not strongly electron-withdrawing, base-catalyzed reactions directly involving the thiophene ring are not anticipated to be significant under typical conditions.

A summary of the expected acid-catalyzed reactions is provided in the table below.

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Dehydration | H2SO4 or H3PO4, heat | 2-Methyl-1-(thiophen-2-yl)prop-1-ene |

| Nucleophilic Substitution | HCl, HBr, or HI | 2-Halo-2-methyl-1-(thiophen-2-yl)propane |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for predicting its reactivity and controlling reaction outcomes.

Mechanism of Acid-Catalyzed Dehydration:

The acid-catalyzed dehydration of this compound is expected to proceed through an E1 (elimination, unimolecular) mechanism, which is characteristic of tertiary alcohols. libretexts.orgyoutube.com The mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion. This is a rapid and reversible step.

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, a good leaving group, to form a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. As mentioned previously, the removal of a proton to form the more substituted alkene is generally favored.

Mechanism of Electrophilic Aromatic Substitution on the Thiophene Ring:

The functionalization of the thiophene ring via electrophilic aromatic substitution follows a well-established mechanism. This process involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the same carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substituted product.

For this compound, the attack of an electrophile (E+) is predicted to occur preferentially at the C5 position. The stability of the resulting carbocation intermediate is a key factor in determining the regioselectivity. Attack at C5 allows for resonance delocalization of the positive charge over the thiophene ring, including a resonance structure where the sulfur atom helps to stabilize the positive charge.

The general steps for the electrophilic substitution at the C5 position are:

Generation of the electrophile: The specific electrophile is generated from the reagents used (e.g., Br+ from NBS, NO2+ from nitric acid/acetic anhydride).

Attack of the electrophile: The π electrons of the thiophene ring attack the electrophile, forming a sigma complex with the positive charge delocalized.

Deprotonation: A base removes the proton from the C5 carbon, restoring the aromatic system and yielding the 5-substituted product.

Applications in Advanced Synthetic Chemistry and Materials Science

2-Methyl-1-(thiophen-2-yl)propan-2-ol as a Versatile Building Block in Complex Molecule Synthesis

The thiophene (B33073) ring is a well-established pharmacophore and a key component in numerous biologically active compounds. The presence of the tertiary alcohol in this compound provides a reactive handle for a variety of chemical transformations, making it a potentially valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The hydroxyl group can be a precursor for a wide array of other functional groups. For instance, it can be oxidized to a ketone, which can then undergo further reactions such as reductive amination to introduce nitrogen-containing moieties, a common feature in many drug molecules. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a diverse range of functionalities.

While direct examples of the use of this compound in the synthesis of complex molecules are not readily found in the literature, the closely related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a known key intermediate in the synthesis of the antidepressant drug Duloxetine. This highlights the utility of the thiophene-propanol scaffold in medicinal chemistry. It is plausible that this compound could serve as a starting material for analogous, albeit structurally distinct, bioactive molecules.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Oxidation | PCC, DMP, Swern or Moffatt oxidation | Ketone | Wittig reaction, Grignard addition, reductive amination |

| Conversion to Leaving Group | TsCl, pyridine; MsCl, Et3N | Tosylate, Mesylate | SN2 reactions with various nucleophiles |

| Dehydration | Acid catalyst (e.g., H2SO4, H3PO4), heat | Alkene | Halogenation, hydroboration-oxidation, epoxidation |

| Etherification | NaH, alkyl halide (Williamson ether synthesis) | Ether | Cleavage, rearrangement |

Utilization in the Synthesis of Thiophene-Fused Heterocyclic Systems

Thiophene-fused heterocyclic systems are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these fused systems often involves the intramolecular cyclization of a suitably functionalized thiophene derivative.

While there are no specific examples in the reviewed literature of this compound being directly used to synthesize thiophene-fused systems, it could potentially be converted into a precursor for such reactions. For example, the tertiary alcohol could be dehydrated to the corresponding alkene, which could then undergo a variety of cyclization reactions. Another possibility is the functionalization of the thiophene ring at the 3-position with a group that can react with a derivative of the propanol (B110389) side chain to form a new ring.

Common strategies for the synthesis of thiophene-fused systems include the Paal-Knorr synthesis, the Gewald reaction, and various metal-catalyzed cross-coupling and cyclization reactions. For this compound to be utilized in these methods, it would first need to be transformed to introduce the necessary functional groups.

Precursor for Monomers in Polymer Science (e.g., thiophene-based conducting polymers)

Thiophene-based conducting polymers are a class of materials that have been extensively studied for their applications in electronic devices, sensors, and actuators. The polymerization of thiophene monomers is typically achieved through oxidative coupling of the 2- and 5-positions of the thiophene ring.

This compound is not itself a monomer that can be directly polymerized to a conducting polymer. However, it could serve as a precursor to a polymerizable monomer. The most straightforward approach would be the dehydration of the tertiary alcohol to form 2-methyl-1-(thiophen-2-yl)prop-1-ene. This resulting vinylthiophene derivative could then potentially be polymerized through its vinyl group, leading to a polymer with thiophene side chains. Such a polymer would not be a conducting polymer in the traditional sense, as the thiophene rings would not be part of the polymer backbone.

To create a precursor for a conducting polythiophene, the propanol side chain would need to be modified or used to attach a polymerizable group at the 3-position of the thiophene ring, leaving the 2- and 5-positions available for oxidative polymerization. There is no direct evidence in the searched literature for the use of this compound for this purpose.

Role in Chiral Auxiliaries or Ligand Design for Catalytic Reactions (if applicable)

Chiral auxiliaries and ligands are essential tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. A key requirement for a chiral auxiliary or ligand is the presence of at least one stereocenter. This compound is an achiral molecule as it does not possess a stereogenic center. Therefore, it cannot be directly used as a chiral auxiliary or ligand in its current form.

To be utilized in asymmetric catalysis, this compound would first need to be chemically modified to introduce chirality. This could be achieved, for example, by enzymatic resolution if a suitable enzyme can differentiate between enantiotopic groups, or by a synthetic route that introduces a chiral center elsewhere in the molecule.

While the thiophene and hydroxyl groups have the potential to coordinate with metal centers, which is a key feature of many catalysts, the lack of inherent chirality in this compound makes it an unlikely candidate for the direct design of chiral ligands for enantioselective catalysis. No literature has been found to support its use in this context.

Advanced Materials Precursors

The thiophene moiety is a fundamental building block for a wide range of advanced materials, including organic semiconductors, nonlinear optical materials, and liquid crystals. The properties of these materials can be tuned by modifying the substituents on the thiophene ring.

This compound could potentially serve as a precursor for such materials. The tertiary alcohol group could be used as a handle for further chemical modifications to introduce desired functionalities. For example, it could be esterified with a mesogenic group to create a liquid crystal, or it could be used to attach the thiophene unit to a larger molecular framework.

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of tertiary alcohols is a well-established area of organic chemistry, traditionally relying on the addition of organometallic reagents to ketones or esters. The synthesis of 2-Methyl-1-(thiophen-2-yl)propan-2-ol would conventionally involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with 1-(thiophen-2-yl)propan-2-one, or the reaction of 2-lithiopropane with ethyl thiophene-2-carboxylate. However, modern synthetic chemistry offers a plethora of more sophisticated and efficient methods that remain largely unexplored for this specific compound.

Potential Unexplored Pathways:

Direct C-H Functionalization: Recent advancements in transition-metal-catalyzed C-H activation could provide a more atom-economical route. For instance, a directed C-H methylation of a suitable 1-(thiophen-2-yl)propan-2-ol precursor could be envisioned.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. A potential pathway could involve the radical addition of an isopropyl group to a thiophene-2-carboxaldehyde derivative.

Biocatalysis: The use of enzymes for asymmetric synthesis is a rapidly growing field. While challenging for quaternary carbon centers, engineered enzymes could potentially catalyze the enantioselective synthesis of chiral analogues of this compound.

Methodological advancements could focus on improving reaction efficiency, reducing waste, and enhancing stereocontrol. The development of novel catalyst systems, particularly those based on earth-abundant metals, would also be a significant step forward.

Potential for Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis and subsequent transformations of this compound offer several opportunities for the application of greener methodologies.

Key Green Chemistry Considerations:

Solvent Selection: Traditional syntheses often employ volatile organic compounds (VOCs) like diethyl ether or tetrahydrofuran (B95107) (THF). Greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated. nih.govresearchgate.netnih.gov These bio-based solvents often have lower toxicity and environmental persistence.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is a core tenet of green chemistry. Pathways involving C-H activation or catalytic additions would likely offer higher atom economy than classical Grignard reactions which generate stoichiometric magnesium salt byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasonic activation could potentially reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While the thiophene (B33073) ring is typically derived from petrochemical sources, research into bio-based routes to sulfur-containing heterocycles could eventually provide a more sustainable starting point.

A comparative analysis of a traditional versus a potential green synthesis is presented below.

| Metric | Traditional Synthesis (Grignard) | Potential Green Synthesis (Catalytic) |

| Solvent | Diethyl ether, Toluene | 2-Methyltetrahydrofuran (2-MeTHF) |

| Byproducts | Magnesium salts | Minimal catalytic waste |

| Atom Economy | Lower | Higher |

| Energy Input | Reflux conditions | Potentially milder conditions |

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. wiley-vch.de These benefits, including enhanced heat transfer, improved safety, and straightforward scalability, are highly relevant to the potential large-scale production of this compound.

Many reactions involving organometallic reagents, such as the Grignard synthesis, are highly exothermic and can be difficult to control on a large scale. A flow chemistry setup would allow for precise temperature control, minimizing the risk of runaway reactions and improving product selectivity. Furthermore, the generation of unstable or hazardous intermediates can be managed more safely in a flow system where only small quantities are present at any given time. wiley-vch.de

A hypothetical flow synthesis could involve pumping a solution of a thiophene-based ketone and a solution of an organometallic reagent into a microreactor where they mix and react. The product stream would then continuously flow into a quenching and purification module. This approach would not only be safer and more efficient but also allow for the rapid optimization of reaction parameters such as temperature, pressure, and residence time. The successful scalable synthesis of thiophene-containing polymers demonstrates the feasibility of applying flow processes to this class of compounds. elsevierpure.com

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is a burgeoning field with the potential to revolutionize how chemical reactions are designed and optimized. eurekalert.orgnih.gov For a molecule like this compound, ML algorithms could be applied in several ways.

Reaction Outcome Prediction: By training on large datasets of known chemical reactions, ML models can predict the likely products and yields of a reaction given a set of reactants and conditions. researchgate.netrsc.orgarxiv.org This could be used to screen a wide range of potential synthetic routes to this compound in silico, identifying the most promising candidates for experimental validation.

Optimization of Reaction Conditions: ML algorithms can be coupled with automated reaction platforms to rapidly explore a multidimensional reaction space (e.g., temperature, concentration, catalyst loading) and identify the optimal conditions for maximizing yield and minimizing impurities.

Property Prediction: Machine learning models can also predict the physicochemical properties of a molecule based on its structure. This could be used to estimate properties of this compound that have not yet been experimentally determined.

The development of robust ML models for thiophene chemistry would require the curation of high-quality, structured datasets of reactions involving this heterocyclic motif.

Discovery of Novel Reactivity Patterns for this compound in Interdisciplinary Fields

Beyond its synthesis, the inherent reactivity of this compound could be exploited in various non-biological and non-safety-related interdisciplinary fields. The presence of both a nucleophilic thiophene ring and a tertiary alcohol functional group provides a platform for diverse chemical transformations.

Potential Areas of Exploration:

Materials Science: The thiophene ring is a key building block in conductive polymers and organic semiconductors. elsevierpure.com this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The tertiary alcohol could be used as a handle for further functionalization or as a point of attachment to a polymer backbone.

Coordination Chemistry: The sulfur atom in the thiophene ring can act as a ligand for transition metals. The compound could be explored as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or photophysical properties.

Electrochemistry: The electrochemical properties of thiophene derivatives are well-documented. The oxidation of the thiophene ring can lead to the formation of electroactive polymers. The specific substitution pattern of this compound may influence its electrochemical behavior, potentially leading to applications in sensor technology or energy storage.

Future research in these areas could uncover unexpected reactivity and lead to the development of new materials and technologies based on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1-(thiophen-2-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation of 2-hydroxy-1,3-propanediamine with 2-thienylcarboxaldehyde, followed by reduction. Key parameters include solvent choice (e.g., dichloromethane or ethanol), catalysts (e.g., palladium on carbon), and temperature control. For instance, reducing agents like sodium borohydride under anhydrous conditions improve yield, while purification via column chromatography enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR and NMR : FT-IR identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹), while ¹H/¹³C-NMR resolves structural details (e.g., thiophene proton signals at δ 6.8–7.2 ppm) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) enables precise determination of bond lengths and angles. For example, a single-crystal study at 113 K revealed a mean C–C bond length of 1.54 Å, confirming steric effects from the methyl and thiophenyl groups .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibria of this compound?

Solvent polarity stabilizes specific tautomers through differential solvation. In polar solvents (e.g., DMSO), keto-enol tautomerism is suppressed due to hydrogen bonding. Variable-temperature ¹H-NMR (VT-NMR) at 25–80°C quantifies equilibrium shifts, while TD-DFT simulations correlate solvent dielectric constants with tautomer populations .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data for this compound?

Hybrid DFT (e.g., B3LYP/6-311++G(d,p)) and MP2 methods refine electronic structure predictions. For UV/Vis spectra, TD-DFT accounts for solvent effects (e.g., COSMO model), reducing deviations from experimental λmax values. Discrepancies >10 nm suggest unaccounted excited-state interactions, requiring multi-reference methods like CASSCF .

Q. How can impurity profiles of this compound be systematically analyzed in pharmaceutical research?

LC-MS with high-resolution mass spectrometry (HRMS) identifies trace impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol at m/z 186.0894). Acceptance criteria follow USP guidelines, with thresholds <0.1% for unspecified impurities. Comparative studies using spiked samples validate method sensitivity .

Q. What methodologies address contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine 2D-NMR (e.g., HSQC, HMBC) to confirm connectivity between thiophene and propanol moieties.

- Crystallographic cross-check : X-ray data resolve ambiguities in NOESY/ROESY assignments, particularly for stereoisomers .

- Dynamic NMR : Exchange spectroscopy (EXSY) detects slow conformational exchanges (<10 s⁻¹) that distort static NMR spectra .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95 |

| Catalyst | Pd/C (5 wt%) | 85 | 98 |

| Reduction Agent | NaBH4 | 92 | 99 |

Table 2. Computational vs. Experimental Spectral Data (λmax in nm)

| Method | Gas Phase | Ethanol (ε=24.3) | Experiment |

|---|---|---|---|

| TD-DFT/B3LYP | 285 | 302 | 298 |

| MP2 | 278 | 295 | 298 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.